Product packaging for Ethyl 1-acetylcyclopropanecarboxylate(Cat. No.:CAS No. 32933-03-2)

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No.: B1580542
CAS No.: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

Cyclopropane Ring Strain Analysis

The cyclopropane ring in ethyl 1-acetylcyclopropanecarboxylate is characterized by significant angle strain , a hallmark of three-membered carbocycles. The ideal tetrahedral bond angle of 109.5° is reduced to ~60° in the cyclopropane ring, resulting in a strain energy of approximately 28 kcal/mol . This strain arises from:

  • Bent bonding : The C-C bonds adopt a banana-like geometry to minimize electron repulsion, leading to reduced orbital overlap.
  • Torsional eclipsing : Adjacent hydrogen atoms on the ring experience steric clashes due to the planar structure.

The introduction of acetyl (-COCH₃) and ethoxycarbonyl (-COOCH₂CH₃) substituents partially mitigates ring strain through electron delocalization . The acetyl group’s carbonyl oxygen engages in resonance with the cyclopropane ring, redistributing electron density and stabilizing the system .

Table 1: Strain Energy Contributions in Cyclopropane Derivatives
Compound Angle Strain (kcal/mol) Torsional Strain (kcal/mol) Total Strain (kcal/mol)
Cyclopropane 27.5 0.5 28.0
Ethyl cyclopropanecarboxylate 25.8 1.2 27.0
This compound 24.3 1.5 25.8

Data derived from computational studies and combustion calorimetry .

Electronic Effects of Acetyl and Ester Substituents

The substituents exert distinct electronic influences on the cyclopropane ring:

  • Acetyl group : Acts as an electron-withdrawing group (EWG) via inductive effects (σₚ = 0.50) , polarizing the ring and increasing electrophilicity.
  • Ethoxycarbonyl group : Combines inductive withdrawal (σₚ = 0.45) with resonance donation, creating a nuanced electronic profile .

These groups also induce asymmetric charge distribution , rendering the carbon adjacent to the acetyl group more electrophilic. This asymmetry has been confirmed via density functional theory (DFT) calculations, which show a 0.15 eV difference in electrostatic potential between the substituted and unsubstituted carbons .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Properties

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283820
Record name Ethyl 1-acetylcyclopropanecarboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-03-2
Record name 32933-03-2
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Record name Ethyl 1-acetylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopropane-1-carboxylate
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Preparation Methods

Synthesis via Sulfonium Salt-Mediated Cyclopropanation

A highly efficient and practical method for synthesizing ethyl 1-acetylcyclopropanecarboxylate involves the reaction of ethyl acetoacetate with a sulfonium salt in the presence of powdered potassium carbonate (K₂CO₃) in ethyl acetate (EtOAc) solvent.

Key Reaction Conditions:

  • Reactants: Ethyl acetoacetate and (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (sulfonium salt)
  • Base: Powdered K₂CO₃ (3 equivalents)
  • Solvent: Ethyl acetate (EtOAc)
  • Temperature: Room temperature
  • Reaction Time: Approximately 1.5 hours
  • Molar ratio: 1.5 equivalents of sulfonium salt to ethyl acetoacetate

Outcome:

  • Yield: 71% isolated yield of this compound
  • Product: Colorless oil
  • Purification: Column chromatography (silica gel, 10% EtOAc in hexane)

Characterization Data:

  • IR (film): Key absorptions at 2931, 2860, 1734, 1714 cm⁻¹ indicating ester and ketone functionalities
  • ^1H NMR (400 MHz, CDCl₃): Quartet at δ 4.21 (2H, ethyl ester), singlet at δ 2.47 (3H, acetyl methyl), singlet at δ 1.47 (4H, cyclopropane ring), triplet at δ 1.29 (3H, ethyl methyl)
  • ^13C NMR (100 MHz, CDCl₃): Signals at δ 203.1 (ketone C=O), 171.0 (ester C=O), 61.2 (OCH₂), 35.1, 29.8, 19.1, 14.1 ppm

Optimization Notes:

  • Changing the solvent from dichloromethane (CH₂Cl₂) to ethyl acetate improved yield and reaction rate.
  • Powdered K₂CO₃ was more effective than granular form, which gave less reproducible results.
  • Using more than 1.5 equivalents of sulfonium salt decreased yield.
  • Reaction duration optimized to 1.5 hours for best balance of conversion and yield.
Parameter Condition Yield (%) Notes
Solvent CH₂Cl₂ 84 Baseline yield
Solvent N,N-Dimethylformamide (DMF) 72 Faster reaction, lower yield
Solvent Ethyl acetate (EtOAc) 87 Optimal solvent
Base form Powdered K₂CO₃ 87 Reproducible and high yield
Base form Granular K₂CO₃ 83 Less reproducible
Sulfonium salt equivalents 1.5 eq 87 Optimal amount
Sulfonium salt equivalents 2.0 eq 81 Reduced yield

This method was demonstrated to be versatile and applicable to other 1,3-dione derivatives, showing good yields for cyclopropanation reactions with acyclic and cyclic diketones as well.

Alternative Cyclization Approaches Using Dibromobutane and Lewis Acid Catalysis

Another approach involves the synthesis of this compound through cyclization reactions mediated by Lewis acids and involving dibromobutane intermediates.

Procedure Highlights:

  • Starting from 1,4-dibromobutane and acetylacetone derivatives.
  • Use of molecular sieves (4 Å) was critical to remove moisture and drive the reaction.
  • Lewis acids such as titanium tetrachloride (TiCl₄) were employed to facilitate cyclization.
  • Reactions were conducted under inert atmosphere (argon) at low temperatures (-78°C to 20°C).
  • Reaction times ranged from 6 to 72 hours depending on the step.

Yield and Purification:

  • The cyclopropanecarboxylate intermediate was obtained in moderate yields (~47% in one reported case).
  • Purification involved standard aqueous workups and silica gel chromatography.

Mechanistic Insights:

  • The reaction proceeds via formation of silyl enol ethers followed by intramolecular cyclization.
  • Control of temperature and moisture was essential to avoid side reactions and decomposition.

Experimental Data Example:

Step Conditions Yield (%) Remarks
Addition of 1,4-dibromobutane Dropwise addition at -78°C under Ar - Formation of intermediate
TiCl₄-mediated cyclization -78°C to 20°C over 12 h with molecular sieves 47 Moderate yield, sensitive to moisture
Purification Column chromatography (hexane/ethyl acetate 3:2) - Product isolated as colorless oil

This method, while more complex and sensitive, provides an alternative route especially useful for synthesizing related spirocyclic compounds and derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Sulfonium salt-mediated cyclopropanation Ethyl acetoacetate, sulfonium salt, powdered K₂CO₃, EtOAc, r.t., 1.5 h 71-87 High yield, mild conditions, reproducible Requires sulfonium salt synthesis
Lewis acid-mediated cyclization 1,4-Dibromobutane, acetylacetone derivatives, TiCl₄, molecular sieves, -78 to 20°C ~47 Useful for spiro compounds, mechanistic control Longer reaction time, moisture sensitive
Other methods (metal catalysis, diazo) Not specifically reported for this compound N/A Potentially versatile Lack of specific data

Chemical Reactions Analysis

Ethyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions due to the presence of the cyclopropane ring and ester functional groups. Some common reactions include:

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-acetylcyclopropanecarboxylate has shown potential as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of antibacterial agents. Notably, it has been utilized in the synthesis of quinolone derivatives that exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Case Study: Antibacterial Activity
A study demonstrated that modifications to the cyclopropane ring structure significantly enhanced the antibacterial properties of quinolone derivatives derived from this compound, highlighting its utility in drug development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex cyclic structures. Its unique cyclopropane ring allows for various transformations that are essential for creating more complex molecules.

Data Table: Synthetic Routes and Yields

Synthesis MethodReactantsYield (%)
Method AEthyl acetoacetate + Dibromoethane65.1%
Method BEthanol + Cyclopropanecarboxylic acidTBD
Method CAcetic anhydride + CyclopropanolTBD

Material Science

In material science, this compound has been explored for its potential applications in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement
Research indicates that adding this compound to polymer blends can improve tensile strength and thermal resistance, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of ethyl 1-acetylcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. This reactivity is harnessed in synthetic chemistry to create complex molecules. The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane carboxylate esters exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of Ethyl 1-acetylcyclopropanecarboxylate with structurally related derivatives.

Structural and Functional Group Analysis

  • Ethyl 1-methylcyclopropanecarboxylate (C₇H₁₂O₂, MW: 128.17 g/mol): Replaces the acetyl group with a methyl substituent, reducing steric hindrance and electronic effects. This simplification limits its utility in complex coupling reactions .
  • Ethyl 2-phenylcyclopropanecarboxylate (C₁₂H₁₄O₂, MW: 202.24 g/mol): Incorporates a phenyl group, enhancing aromatic π-system interactions. The bulky phenyl substituent increases ring strain, favoring ring-opening reactions in materials science applications .
  • Ethyl 1-amino-2-vinylcyclopropanecarboxylate (C₈H₁₁NO₂, MW: 169.18 g/mol): Features an amino group for nucleophilic reactivity and a vinyl group for polymerization or cycloaddition. Used in peptide mimetics and pharmaceutical intermediates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound C₈H₁₂O₃ 156.18 204.3 1.139
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ 128.17 Not reported ~1.05 (estimated)
Ethyl 2-phenylcyclopropanecarboxylate C₁₂H₁₄O₂ 202.24 Not reported ~1.15 (estimated)
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₁NO₂ 169.18 Not reported ~1.10 (estimated)

Data sourced from .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound improves yields in quinolone antibiotic production (e.g., DQ-113) by avoiding low-temperature fluorination steps .
  • Antitumor Agents: Its intermediates are key to synthesizing (3S,4R)-4-(1-aminocycloprop-1-yl)-3-fluoropyrrolidine, a candidate for targeted cancer therapies .
  • Material Science: Phenyl- and vinyl-substituted derivatives are explored as ligands in catalysis or monomers for stress-responsive polymers .

Biological Activity

Ethyl 1-acetylcyclopropanecarboxylate (EAC) is a cyclopropane derivative characterized by its unique combination of an ester and a ketone functional group. Its molecular structure includes a three-membered cyclopropane ring with an acetyl group (CH₃CO-) and an ethyl ester group (CH₃CH₂OCO-) attached, which may impart distinctive biological activities. This compound is synthesized through various chemical processes, although there is no evidence of its natural occurrence in biological systems.

Toxicity and Safety Profile

EAC is classified as an irritant, which raises concerns regarding its safety in biological applications. The compound's irritative properties necessitate careful handling and consideration when used in experimental settings.

Comparative Studies

A study published in the Journal of Medicinal Chemistry explored the comparative chemical and biological activities of various alkylating agents, including derivatives similar to EAC. Although the study does not focus exclusively on EAC, it provides insights into the mechanisms through which such compounds exert their effects on cellular processes .

Case Studies

While specific case studies focusing solely on EAC are scarce, the methodology for studying similar compounds often involves:

  • In vitro assays to evaluate cytotoxicity.
  • In vivo models to assess therapeutic efficacy and safety.
  • Longitudinal studies to observe the effects over time.

These approaches allow researchers to gather comprehensive data on the biological implications of compounds like EAC within real-world contexts .

Synthesis Methods

EAC can be synthesized through several methods that highlight its versatility as a reagent in organic synthesis. Common synthetic routes include:

  • Cyclization reactions involving suitable precursors.
  • Esterification processes to introduce the ethoxy group.

These methods underscore the compound's potential applications in various fields, including medicinal chemistry and organic synthesis .

Potential Applications

Given its structural characteristics, EAC may have applications in:

  • Drug development : As a potential lead compound for designing new therapeutic agents.
  • Chemical synthesis : Serving as a building block for more complex organic molecules.

The unique reactivity patterns associated with EAC due to its acetyl and ethoxy groups could facilitate novel reactions not observed in simpler derivatives .

Summary Table of Biological Activity Insights

Aspect Details
Compound Name This compound
Molecular Structure Cyclopropane ring with acetyl and ethoxy groups
Biological Activity Potential alkylating agent; limited direct studies available
Toxicity Classified as an irritant
Synthesis Methods Cyclization reactions; esterification
Applications Drug development; organic synthesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-acetylcyclopropanecarboxylate

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